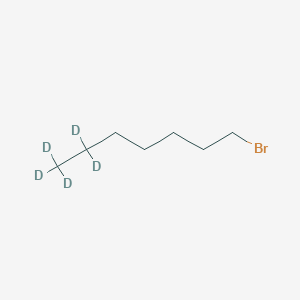
FR|A-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FR|A-IN-1 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FR|A-IN-1 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production rate and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve high purity levels required for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
FR|A-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound, which determine its reactivity and the types of products formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to convert this compound into its reduced forms. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic and electrophilic substitution reactions are facilitated by reagents like halogens and alkylating agents. The conditions vary based on the specific substitution desired, including temperature and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound
Aplicaciones Científicas De Investigación
FR|A-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, this compound plays a crucial role in developing new chemical reactions and materials.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: this compound is investigated for its therapeutic potential, particularly in drug development and as a diagnostic tool.
Industry: The compound’s stability and reactivity make it valuable in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of FR|A-IN-1 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways
Propiedades
Fórmula molecular |
C21H24N6O6 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[3-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)propylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H24N6O6/c22-21-26-17-14(19(31)27-21)10-13(24-17)2-1-9-23-12-5-3-11(4-6-12)18(30)25-15(20(32)33)7-8-16(28)29/h3-6,10,15,23H,1-2,7-9H2,(H,25,30)(H,28,29)(H,32,33)(H4,22,24,26,27,31)/t15-/m0/s1 |
Clave InChI |
HKWBWLAVVVNVRI-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=CC3=C(N2)N=C(NC3=O)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=CC3=C(N2)N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


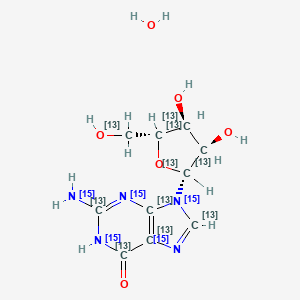
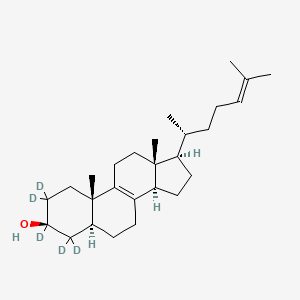
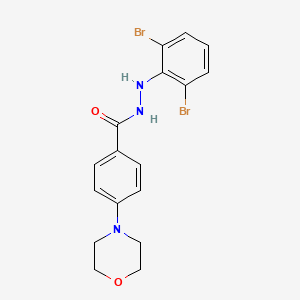

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
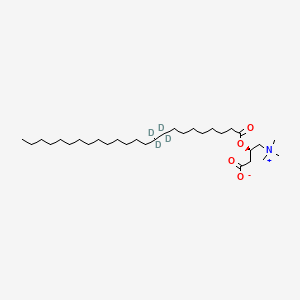
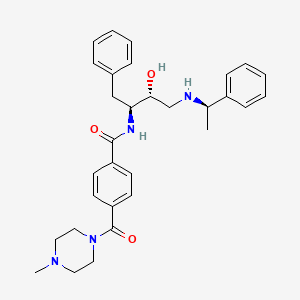
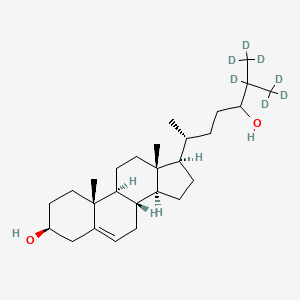
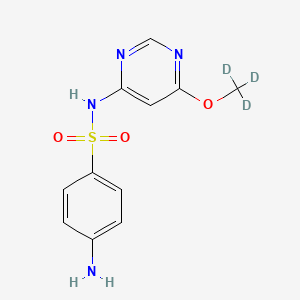
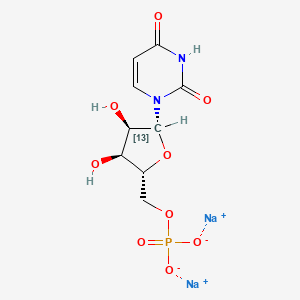
![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)

